2,6-Dibromo-4-methylquinoline
Description
2,6-Dibromo-4-methylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Properties
IUPAC Name |
2,6-dibromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWWPPOFVBWTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methylquinoline typically involves the bromination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while nucleophilic substitution can yield various substituted quinolines .
Scientific Research Applications
Synthesis and Reactions
2,6-Dibromo-4-methylquinoline is primarily utilized as a coupling reagent in various chemical reactions. Notably, it participates in:
- Suzuki Coupling Reactions : This compound can undergo Suzuki coupling with boronic acids to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
- Sonogashira Coupling : It has been used successfully in Sonogashira reactions to produce alkynylated products, which are crucial for developing new materials and pharmaceuticals .
Scientific Research Applications
- Environmental Analysis :
- Pharmaceutical Synthesis :
- Dye Production :
Case Study 1: Environmental Monitoring
A study demonstrated the use of this compound as a coupling agent in the spectrophotometric analysis of carbaryl residues. The method proved effective for detecting low concentrations of carbaryl in water samples, showcasing the compound's role in environmental chemistry .
Case Study 2: Pharmaceutical Development
Research explored the synthesis of novel quinoline derivatives using this compound as a precursor. The derivatives exhibited promising biological activities against specific cancer cell lines, indicating potential applications in drug discovery and development .
Table 1: Comparison of Reaction Types Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Forms biaryl compounds | Pharmaceuticals, agrochemicals |
| Sonogashira Coupling | Produces alkynylated compounds | Material science, drug development |
| Spectrophotometric Analysis | Detects environmental pollutants | Environmental monitoring |
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 4,6-Dibromo-2-methylquinoline
- 4,8-Dibromoquinoline
- 7-Bromo-2-methylquinoline
- 2,6-Dihydroxy-4-methylquinoline
Comparison: Compared to other brominated quinoline derivatives, 2,6-Dibromo-4-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl groupFor example, the presence of bromine atoms at the 2 and 6 positions can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
2,6-Dibromo-4-methylquinoline is a brominated derivative of quinoline that has garnered attention for its potential biological activities. This compound is being investigated for various applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
This compound is characterized by its unique molecular structure, which includes a quinoline ring substituted with bromine atoms at the 2 and 6 positions and a methyl group at the 4 position. This configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular components such as proteins and nucleic acids. This interaction can lead to:
- Antimicrobial Activity : The compound exhibits bacteriostatic effects against various bacterial strains, potentially through the inhibition of essential enzymes or disruption of cellular membranes.
- Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Biological Activity Overview
Comparative Studies
When compared to other brominated quinoline derivatives, such as 4,6-Dibromo-2-methylquinoline and 3,6-Dibromo-4-methylquinoline, this compound demonstrates unique properties due to its specific substitution pattern. These differences can significantly affect their biological activities and potential therapeutic applications.
Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple cancer cell lines. |
| 4,6-Dibromo-2-methylquinoline | Low | Moderate | Less effective than 2,6-Dibromo variant. |
| 3,6-Dibromo-4-methylquinoline | Moderate | Low | Shows limited anticancer properties. |
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various quinoline derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The study highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Cell Studies : Research involving human lung adenocarcinoma (A549) cells showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls. This suggests a promising role for this compound in cancer therapy .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound could interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation within cancer cells, contributing to its cytotoxic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
